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Foreword: The Pursuit of Kinase Inhibitor
Specificity
In the landscape of modern drug discovery, particularly within oncology and inflammatory

diseases, the protein kinase family has emerged as a pivotal target class. The human kinome,

comprising over 500 members, orchestrates a complex symphony of cellular signaling.

Dysregulation of this network is a hallmark of numerous pathologies, making the development

of specific kinase inhibitors a cornerstone of targeted therapy. However, the highly conserved

ATP-binding site across the kinome presents a significant challenge: achieving inhibitor

selectivity to minimize off-target effects and associated toxicities.[1] This guide provides a

comprehensive framework for benchmarking a novel indazole derivative, 6-Fluoro-1-methyl-
1H-indazol-3-amine, against established standards, offering a blueprint for the rigorous

evaluation of new chemical entities in preclinical development.

Introduction to the Compounds
This guide will focus on a comparative analysis of 6-Fluoro-1-methyl-1H-indazol-3-amine
against three well-characterized kinase inhibitors. The selection of these standards is crucial for
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a meaningful comparison, as they represent different selectivity profiles and are widely used as

reference compounds in kinase inhibitor profiling.[2][3][4]

Test Compound: 6-Fluoro-1-methyl-1H-indazol-3-amine
Indazole derivatives are a well-established class of heterocyclic compounds with a broad range

of biological activities, including potent kinase inhibition. The subject of this guide, 6-Fluoro-1-
methyl-1H-indazol-3-amine, is a structurally interesting member of this family. Its

physicochemical properties are summarized below.

Property Value Source

Molecular Formula C8H8FN3 [5][6]

Molecular Weight 165.17 g/mol [5][6]

XLogP3 1.87580 [5]

Hydrogen Bond Donor Count 1 [6]

Hydrogen Bond Acceptor

Count
3 [6]

CAS Number 171809-13-5 [5]

This data represents computationally predicted or vendor-supplied information and should be

experimentally verified.

Reference Standards
The choice of reference standards is critical for contextualizing the performance of the test

compound.[2][7] We have selected the following three inhibitors:

Staurosporine: A natural product isolated from Streptomyces staurosporeus, staurosporine is

a potent, broad-spectrum kinase inhibitor that binds to the ATP-binding site of most kinases

with high affinity.[8][9][10] Its promiscuity makes it an excellent positive control in kinase

assays and a benchmark for assessing the broad-spectrum activity of a test compound.
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Dasatinib: A synthetic, orally available small molecule that functions as a multi-targeted

inhibitor of several key kinases, including BCR-ABL and Src family kinases.[11][12][13][14] It

is an FDA-approved drug for the treatment of chronic myeloid leukemia (CML) and acute

lymphoblastic leukemia (ALL).[11][13] Dasatinib serves as a standard for a compound with a

defined and clinically relevant polypharmacology.[15]

Bosutinib: Another dual Src/Abl tyrosine kinase inhibitor, bosutinib has a distinct cross-

reactivity profile compared to dasatinib.[16][17] Notably, it does not significantly inhibit c-KIT

or platelet-derived growth factor receptor (PDGFR).[16][17] Comparing our test compound to

both dasatinib and bosutinib allows for a more nuanced understanding of its selectivity within

the landscape of multi-targeted inhibitors.

Experimental Design: A Two-Tiered Approach to
Profiling
To comprehensively benchmark 6-Fluoro-1-methyl-1H-indazol-3-amine, we propose a two-

tiered experimental approach. This strategy is designed to first assess the potency and binding

affinity of the compound against a primary target and then broaden the scope to evaluate its

selectivity across the kinome.[18][19]

Tier 1: Potency & Binding Affinity

Tier 2: Selectivity Profiling

Compound Synthesis
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Caption: A two-tiered workflow for kinase inhibitor benchmarking.
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Methodologies and Protocols
The following protocols are detailed, step-by-step methodologies for the key experiments

outlined in our benchmarking strategy. These protocols are based on industry-standard,

commercially available assay kits to ensure reproducibility.

Protocol 1: Biochemical Kinase Activity Assay (ADP-
Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the

enzymatic reaction.[20][21][22][23] The luminescent signal is directly proportional to the amount

of ADP generated and thus inversely proportional to the inhibitory activity of the test compound.

[24][25]

Materials:

Purified recombinant kinase (e.g., Abl, Src)

Kinase-specific substrate

6-Fluoro-1-methyl-1H-indazol-3-amine and reference standards (10 mM stock in DMSO)

ATP solution

Kinase Reaction Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

ADP-Glo™ Kinase Assay Kit (Promega)

White, opaque 384-well assay plates

Luminometer

Procedure:

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test and reference

compounds in Kinase Reaction Buffer. Include a DMSO-only vehicle control.

Reaction Setup:
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In a 384-well plate, add 2.5 µL of the diluted inhibitor or vehicle control.

Add 2.5 µL of the kinase enzyme to each well.

Incubate at room temperature for 15 minutes to allow for inhibitor binding.

Initiate Kinase Reaction:

Add 5 µL of a mixture of the kinase substrate and ATP to each well. The final ATP

concentration should be at or near the Km for the specific kinase.

Incubate the plate at 30°C for 60 minutes, ensuring the reaction is within the linear range.

Reaction Stoppage and ATP Depletion:

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any

remaining ATP.

Incubate at room temperature for 40 minutes.

Signal Generation:

Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP produced into

ATP, which is then used by a luciferase to generate a luminescent signal.

Incubate at room temperature for 30-60 minutes.

Data Acquisition: Measure the luminescence in each well using a plate-reading luminometer.

Data Analysis:

Subtract the background luminescence (wells with no enzyme) from all other readings.

Normalize the data to the vehicle control (0% inhibition) and a control with no enzyme

(100% inhibition).

Plot the normalized data against the logarithm of the inhibitor concentration and fit to a

sigmoidal dose-response curve to determine the IC50 value.
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Protocol 2: Kinase Binding Affinity Assay
(LanthaScreen™ Eu)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay directly

measures the binding of an inhibitor to the kinase.[26][27][28] It is based on the displacement

of a fluorescently labeled ATP-competitive tracer from the kinase by the test compound.[26][28]

Materials:

His-tagged purified recombinant kinase

LanthaScreen™ Eu-anti-His Antibody (Thermo Fisher Scientific)

Kinase Tracer (Thermo Fisher Scientific)

6-Fluoro-1-methyl-1H-indazol-3-amine and reference standards (10 mM stock in DMSO)

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

Black, low-volume 384-well assay plates

TR-FRET enabled plate reader

Procedure:

Compound Preparation: Prepare a serial dilution of the test and reference compounds in

100% DMSO. Then, create a 3X intermediate dilution in Kinase Buffer A.

Reaction Setup (Final volume of 15 µL):

Add 5 µL of the 3X intermediate compound dilution to the assay plate.

Prepare a 3X kinase/antibody mixture in Kinase Buffer A. Add 5 µL of this mixture to each

well.

Prepare a 3X tracer solution in Kinase Buffer A.

Initiate Binding Reaction:
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Add 5 µL of the 3X tracer solution to each well.

Mix gently and incubate at room temperature for 60 minutes, protected from light.

Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the

emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

Data Analysis:

Calculate the emission ratio (665 nm / 615 nm).

Plot the emission ratio against the logarithm of the inhibitor concentration and fit to a

sigmoidal dose-response curve to determine the IC50 value. The dissociation constant

(Kd) can then be calculated using the Cheng-Prusoff equation if the assay is performed at

an ATP concentration equal to the Km of the kinase.[18]

Comparative Data Analysis
The following tables present hypothetical, yet plausible, data from the described experiments to

illustrate how the performance of 6-Fluoro-1-methyl-1H-indazol-3-amine would be compared

against the selected standards.

Potency and Binding Affinity against Abl Kinase
Compound IC50 (nM) - ADP-Glo™ Kd (nM) - LanthaScreen™

6-Fluoro-1-methyl-1H-indazol-

3-amine
25 30

Staurosporine 5 8

Dasatinib <1 <1

Bosutinib 1.5 2

This is representative data generated for illustrative purposes.

Kinome Selectivity Profile
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A broad kinase panel screen is essential for understanding the selectivity of an inhibitor.[1][18]

[19][29][30] The data is often visualized as a kinome map and quantified using a selectivity

score.

Input Data
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Caption: Workflow for determining kinase inhibitor selectivity.

Hypothetical Selectivity Data Summary:
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Compound Primary Target(s)
Number of Kinases
Inhibited >50% at 1
µM

Selectivity Score
(S10)

6-Fluoro-1-methyl-1H-

indazol-3-amine
Abl, Src, Lck 8 0.02

Staurosporine Broad Spectrum >250 >0.6

Dasatinib
BCR-ABL, Src family,

c-Kit, PDGFR
38 0.09

Bosutinib Src, Abl 15 0.04

S10(1µM) = (Number of kinases with IC50 < 1µM) / (Total number of kinases tested). A lower

score indicates higher selectivity.

Interpretation and Conclusion
Based on our hypothetical data, 6-Fluoro-1-methyl-1H-indazol-3-amine emerges as a potent

inhibitor of the Abl and Src family kinases, with an IC50 in the low nanomolar range. Its potency

is comparable to that of Bosutinib, though less potent than the broad-spectrum inhibitor

Staurosporine and the multi-targeted inhibitor Dasatinib against its primary targets.

Crucially, the selectivity profiling reveals that 6-Fluoro-1-methyl-1H-indazol-3-amine has a

favorable selectivity profile. With a low selectivity score and a limited number of off-target

kinases inhibited at a high concentration, it demonstrates a more focused activity compared to

Dasatinib and significantly greater selectivity than Staurosporine. This suggests that the 6-
fluoro-1-methyl-1H-indazol-3-amine scaffold may represent a promising starting point for the

development of selective Src/Abl inhibitors with a potentially wider therapeutic window.

This guide has outlined a robust, scientifically-grounded framework for the comprehensive

benchmarking of novel kinase inhibitors. By employing standardized biochemical assays and

comparing the results against well-characterized reference compounds, researchers can

quantitatively assess the potency and selectivity of new chemical entities, thereby making more

informed decisions in the drug discovery pipeline.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b175694?utm_src=pdf-body
https://www.benchchem.com/product/b175694?utm_src=pdf-body
https://www.benchchem.com/product/b175694?utm_src=pdf-body
https://www.benchchem.com/product/b175694?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b175694?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References
Bunnage, M. E., Chekler, E. L., & Jones, L. H. (2015). Measuring and interpreting the
selectivity of protein kinase inhibitors. Nature Chemical Biology, 11(6), 383-389.
National Center for Biotechnology Information. (n.d.). Dasatinib. PubChem Compound
Summary for CID 3062316.
Krishnamurty, R., & Maly, D. J. (2007). Chemical genomic and proteomic methods for
determining kinase inhibitor selectivity. Combinatorial chemistry & high throughput screening,
10(8), 652–666.
Uitdehaag, J. C., Verkaar, F., & Zaman, G. J. (2012). A guide to picking the most selective
kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal
of pharmacology, 166(3), 858–876.
ResearchGate. (n.d.). Kinase profile of dasatinib.
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
Miljković, F., & Bajorath, J. (2014). Targeted Kinase Selectivity from Kinase Profiling Data.
Journal of chemical information and modeling, 54(1), 32–40.
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol.
Drugs.com. (2025). Dasatinib: Package Insert / Prescribing Information / MOA.
López, M. S., Hrit, J., & Shokat, K. M. (2014). Staurosporine-derived inhibitors broaden the
scope of analog-sensitive kinase technology. ACS chemical biology, 9(7), 1548–1555.
Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs.
Rix, U., Hantschel, O., Dürnberger, G., Remsing Rix, L. L., Planyavsky, M., Fernbach, N. V.,
Kaupe, I., Bennett, K. L., Bantscheff, M., Valent, P., Colinge, J., Küng, E., & Superti-Furga,
G. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and
dasatinib reveal novel kinase and nonkinase targets. Blood, 110(12), 4055–4063.
Li, H., Zhao, L., & Li, Y. (2017). Computational analysis of kinase inhibitor selectivity using
structural knowledge. Bioinformatics, 33(20), 3161–3168.
Bertrand, J. A., Thieffine, S., Vulpetti, A., Cristiani, C., Valsasina, B., Knapp, S., & Flocco, M.
M. (2010). Protein kinase inhibition of clinically important staurosporine analogues. Medicinal
chemistry communications, 1(1), 45–53.
Greer, K. B., & Bunning, J. M. (2018). Staurosporine, an inhibitor of hormonally up-regulated
neu-associated kinase. PloS one, 13(10), e0205862.
CATO SMS. (n.d.). Quality By Design The Importance Of Reference Standards In Drug
Development.
National Center for Biotechnology Information. (n.d.). 6-Bromo-5-fluoro-1-methyl-1H-indazol-
3-amine. PubChem Compound Summary for CID 162725518.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b175694?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PharmiWeb.com. (2025). Pharmaceutical Reference Standards: Essential Guide for Quality
Drug Testing.
GlpBio. (2023, October 24). Staurosporine: Broad-Spectrum Kinase Inhibitor with Challenges
[Video]. YouTube.
PharmiWeb.com. (2025). The Importance of Impurity Standards in Pharmaceutical
Development.
ResearchGate. (n.d.). Figure 1 Good correlation and complementarity observed between
chemical....
PharmiWeb.com. (2025). Pharmaceutical Reference Standard Suppliers: Ensuring Drug
Quality & Compliance.
Remsing Rix, L. L., Rix, U., Colinge, J., Hantschel, O., Bennett, K. L., Stranzl, T., ... &
Superti-Furga, G. (2008). Global target profile of the kinase inhibitor bosutinib in primary
chronic myeloid leukemia cells. Leukemia, 23(3), 477–485.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC
[pmc.ncbi.nlm.nih.gov]

2. Why Analytical Reference Standards are Critical in Pharma Research [aquigenbio.com]

3. Quality By Design The Importance Of Reference Standards In Drug Development
[outsourcedpharma.com]

4. pharmaffiliates.com [pharmaffiliates.com]

5. echemi.com [echemi.com]

6. echemi.com [echemi.com]

7. pharmiweb.com [pharmiweb.com]

8. Protein kinase inhibition of clinically important staurosporine analogues - PubMed
[pubmed.ncbi.nlm.nih.gov]

9. Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase - PMC
[pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b175694?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC2725273/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2725273/
https://aquigenbio.com/why-analytical-reference-standards-are-critical-in-pharma-research/
https://www.outsourcedpharma.com/doc/quality-by-design-the-importance-of-reference-standards-in-drug-development-0001
https://www.outsourcedpharma.com/doc/quality-by-design-the-importance-of-reference-standards-in-drug-development-0001
https://www.pharmaffiliates.com/en/blog/pharmaceutical-reference-standards-suppliers
https://www.echemi.com/produce/pr220728122659-6-fluoro-1-methylindazol-3-amine.html
https://www.echemi.com/products/pd180630122731-3-amino-6-fluoro-1-methylindazole.html
https://www.pharmiweb.com/article/the-importance-of-impurity-standards-in-pharmaceutical-development
https://pubmed.ncbi.nlm.nih.gov/20336234/
https://pubmed.ncbi.nlm.nih.gov/20336234/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6267597/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6267597/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b175694?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


10. m.youtube.com [m.youtube.com]

11. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]

12. researchgate.net [researchgate.net]

13. drugs.com [drugs.com]

14. selleckchem.com [selleckchem.com]

15. ashpublications.org [ashpublications.org]

16. pdf.benchchem.com [pdf.benchchem.com]

17. Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia
cells - PubMed [pubmed.ncbi.nlm.nih.gov]

18. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological
validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]

19. reactionbiology.com [reactionbiology.com]

20. ADP-Glo™ Kinase Assay Protocol [promega.sg]

21. promega.com [promega.com]

22. ADP-Glo™ Lipid Kinase Assay Protocol [promega.com]

23. promega.com [promega.com]

24. pdf.benchchem.com [pdf.benchchem.com]

25. researchgate.net [researchgate.net]

26. documents.thermofisher.com [documents.thermofisher.com]

27. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - TW
[thermofisher.com]

28. documents.thermofisher.com [documents.thermofisher.com]

29. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]

30. reactionbiology.com [reactionbiology.com]

To cite this document: BenchChem. [Benchmarking 6-Fluoro-1-methyl-1H-indazol-3-amine
against known standards]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b175694#benchmarking-6-fluoro-1-methyl-1h-indazol-
3-amine-against-known-standards]

Disclaimer & Data Validity:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://m.youtube.com/watch?v=XKK60_65_KE
https://pubchem.ncbi.nlm.nih.gov/compound/Dasatinib
https://www.researchgate.net/figure/Kinase-profile-of-dasatinib_tbl1_45114404
https://www.drugs.com/pro/dasatinib.html
https://www.selleckchem.com/products/dasatinib-tyrosine-kinase-inhibitor.html
https://ashpublications.org/blood/article/110/12/4055/23555/Chemical-proteomic-profiles-of-the-BCR-ABL
https://pdf.benchchem.com/1684/Bosutinib_Cross_Reactivity_with_other_Kinase_Assays_A_Technical_Support_Guide.pdf
https://pubmed.ncbi.nlm.nih.gov/19039322/
https://pubmed.ncbi.nlm.nih.gov/19039322/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3417414/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3417414/
https://www.reactionbiology.com/step-by-step-guide-to-kinase-inhibitor-development
https://www.promega.sg/resources/protocols/technical-manuals/0/adp-glo-kinase-assay-protocol/
https://www.promega.com/-/media/files/resources/protcards/adp-glo-kinase-assay-quick-protocol.pdf?rev=19aef4612b064d43b0e7d604dcf164bd
https://www.promega.com/resources/protocols/technical-manuals/101/adp-glo-lipid-kinase-assay-protocol/
https://www.promega.com/-/media/files/resources/protocols/technical-manuals/0/adp-glo-kinase-assay-protocol.pdf?rev=a72ee40524444ed78a51e48d41a0a3fb
https://pdf.benchchem.com/15145/A_Technical_Guide_to_Determining_the_Kinase_Selectivity_Profile_of_Novel_Cdc7_Inhibitors.pdf
https://www.researchgate.net/figure/ADP-Glo-Assay-Formats-and-Step-By-Step-Protocol_tbl1_41164050
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/BTK_LanthaScreen_Binding.pdf
https://www.thermofisher.com/tw/zt/home/references/protocols/drug-discovery/kinase-protocols/lanthascreen-kinase-assay-basic-training-module/lanthascreen-eu-kinase-binding-assays.html
https://www.thermofisher.com/tw/zt/home/references/protocols/drug-discovery/kinase-protocols/lanthascreen-kinase-assay-basic-training-module/lanthascreen-eu-kinase-binding-assays.html
https://documents.thermofisher.com/TFS-Assets/BID/manuals/MAN0017219_LanthaScreen_Eu_EGFR_d747_749_A750P_Binding_Assay_UB.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4025760/
https://www.reactionbiology.com/services/biochemical-assays/kinase-panel-screening/
https://www.benchchem.com/product/b175694#benchmarking-6-fluoro-1-methyl-1h-indazol-3-amine-against-known-standards
https://www.benchchem.com/product/b175694#benchmarking-6-fluoro-1-methyl-1h-indazol-3-amine-against-known-standards
https://www.benchchem.com/product/b175694#benchmarking-6-fluoro-1-methyl-1h-indazol-3-amine-against-known-standards
https://www.benchchem.com/product/b175694#benchmarking-6-fluoro-1-methyl-1h-indazol-3-amine-against-known-standards
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b175694?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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